
3-Bromo-5-(3-chlorophenyl)pyridine
Overview
Description
3-Bromo-5-(3-chlorophenyl)pyridine is a halogenated aromatic compound characterized by the presence of bromine and chlorine atoms on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-chlorophenyl)pyridine typically involves halogenation reactions. One common method is the direct bromination of 5-(3-chlorophenyl)pyridine using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the bromine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. For example:
-
Ammonolysis : Reaction with aqueous ammonia at 120°C in DMF yields 3-amino-5-(3-chlorophenyl)pyridine with 78% efficiency .
-
Methoxylation : Treatment with sodium methoxide in methanol at 80°C produces 3-methoxy-5-(3-chlorophenyl)pyridine (65% yield).
Mechanism : The pyridine ring’s electron deficiency facilitates deprotonation at the bromine-bearing position, followed by nucleophilic attack. Polar aprotic solvents like DMF enhance reactivity .
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed coupling with arylboronic acids. Key examples include:
Conditions : Reactions typically proceed at 90–100°C for 12–24 hours. The 3-chlorophenyl group remains inert under these conditions .
Buchwald-Hartwig Amination
Palladium-mediated coupling with amines introduces amino groups:
-
Reaction with morpholine using Pd₂(dba)₃ and Xantphos in toluene at 110°C yields 3-morpholino-5-(3-chlorophenyl)pyridine (70% yield) .
-
Primary amines (e.g., benzylamine) require lower temperatures (80°C) and BINAP as a ligand .
Mechanistic Note : Oxidative addition of Pd(0) to the C–Br bond precedes transmetalation with the amine .
Halogen Exchange Reactions
The bromine atom can be replaced by other halogens:
-
Iodination : Treatment with NaI and CuI in DMF at 150°C affords 3-iodo-5-(3-chlorophenyl)pyridine (60% yield) .
-
Fluorination : Using KF and 18-crown-6 in DMSO at 120°C yields the fluoro derivative (55% yield) .
Radical Reactions
Under photolytic conditions, the C–Br bond undergoes homolytic cleavage:
-
Reaction with AIBN and tributyltin hydride produces 5-(3-chlorophenyl)pyridine (40% yield).
-
In the presence of acrylonitrile, radical addition forms 3-cyanoethyl-5-(3-chlorophenyl)pyridine (35% yield).
Electrophilic Aromatic Substitution
The 3-chlorophenyl group directs electrophiles to the para position:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position of the chlorophenyl ring (70% yield) .
-
Sulfonation : Oleum at 50°C yields the sulfonated derivative (58% yield) .
Complexation with Metals
The pyridine nitrogen coordinates to transition metals:
-
Reaction with CuI in acetonitrile forms a 1:1 Cu(I) complex, characterized by a bathochromic shift in UV-Vis spectra .
-
Pd(II) complexes generated in situ are intermediates in cross-coupling reactions .
Comparative Reactivity Analysis
A comparison of halogen substituents’ effects on reaction rates:
Reaction Type | Relative Rate (Br vs. Cl) | Dominant Factor |
---|---|---|
Suzuki Coupling | 5:1 (Br > Cl) | Bond dissociation energy |
SNAr | 8:1 (Br > Cl) | Leaving group ability |
Radical Substitution | 3:1 (Br > Cl) | Polarizability |
Data derived from competition experiments .
Stability and Storage Recommendations
Scientific Research Applications
Medicinal Chemistry
3-Bromo-5-(3-chlorophenyl)pyridine serves as a critical building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential to target neurological disorders and inflammatory pathways. For example, it has been used in the development of azatetralone compounds that act as aldose reductase inhibitors, which are relevant for treating diabetic complications .
Materials Science
In materials science, this compound is utilized in the formulation of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties facilitate charge transport and emission processes critical for device efficiency. The presence of halogen atoms enhances the compound's stability and performance in electronic applications.
Chemical Biology
The compound is employed as a molecular probe in biological studies, aiding researchers in understanding complex biological processes. Its ability to interact with various biomolecules makes it valuable for designing experiments that elucidate enzyme mechanisms or receptor interactions.
Catalysis
This compound acts as a ligand in transition metal-catalyzed reactions. It enhances the efficiency and selectivity of catalytic processes, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling . This application is crucial for synthesizing complex organic molecules in both academic research and industrial settings.
Case Studies
-
Lead Optimization for Anti-trypanosomal Activity:
A study highlighted the optimization of 3,5-disubstituted-7-azaindoles derived from similar pyridine structures as potential treatments for human African trypanosomiasis (HAT). The research focused on improving pharmacokinetic parameters while maintaining efficacy against Trypanosoma brucei . -
Development of Antimicrobial Agents:
Research into novel pyridine derivatives has led to the synthesis of compounds exhibiting significant antimicrobial and antiproliferative activities. These studies often explore modifications to the pyridine core to enhance biological activity .
Mechanism of Action
The mechanism by which 3-Bromo-5-(3-chlorophenyl)pyridine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological system and the intended application.
Comparison with Similar Compounds
3-Bromo-5-(3-chlorophenyl)pyridine is structurally similar to other halogenated pyridines, such as 3-bromo-5-(4-chlorophenyl)pyridine and 3-bromo-5-(2-chlorophenyl)pyridine. These compounds share the common feature of having bromine and chlorine atoms on the pyridine ring, but differ in the position and type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
3-Bromo-5-(3-chlorophenyl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula . Its structure features a pyridine ring with bromine and chlorophenyl substituents, which contribute to its biological activity.
Research indicates that this compound exhibits several mechanisms of action, including:
- Syk Inhibition : Studies have shown that compounds similar to this compound may inhibit Spleen Tyrosine Kinase (Syk), which plays a crucial role in immune response. Inhibition of Syk can lead to reduced inflammatory mediator generation, suggesting potential applications in treating allergic and autoimmune diseases .
- Antiparasitic Activity : The compound has been investigated for its activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). High-throughput screening identified related compounds as growth inhibitors of this parasite, indicating that structural modifications can enhance their efficacy .
Table 1: Biological Activity Summary of this compound
Activity Type | Target/Pathogen | IC50/EC50 Value | Reference |
---|---|---|---|
Syk Inhibition | Immune cells | Not specified | |
Antiparasitic | Trypanosoma brucei | 0.038 μM | |
Anticancer Activity | Various cancer cell lines | Varies |
Case Studies
- Syk Inhibitors : A patent document discusses the development of Syk inhibitors, highlighting the potential for compounds like this compound in treating type I allergies and autoimmune diseases. The inhibition of Syk activity is anticipated to suppress immune responses, making it a candidate for further development in immunotherapy .
- Antiparasitic Screening : In a study focused on neglected tropical diseases, derivatives similar to this compound were screened for their ability to inhibit Trypanosoma brucei. The findings indicated that specific substitutions on the pyridine ring could enhance potency while maintaining favorable pharmacokinetic properties .
Research Findings
Recent studies emphasize the importance of structural modifications in enhancing the biological activity of pyridine derivatives. For instance:
- Lead Optimization : Research on related compounds showed that modifications at specific positions on the pyridine ring could significantly impact their antiparasitic and anticancer activities. This suggests that further optimization of this compound could yield more potent derivatives .
- Cytotoxicity Assays : Various derivatives were tested against multiple cancer cell lines, revealing that certain substitutions led to improved cytotoxic effects compared to standard treatments. This highlights the potential application of this compound in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Bromo-5-(3-chlorophenyl)pyridine?
- Methodology : The synthesis typically involves halogenation and cross-coupling reactions. For example:
Bromination : Start with 5-(3-chlorophenyl)pyridine and use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce bromine at the 3-position .
Suzuki-Miyaura Coupling : If pre-functionalized, aryl boronic acids can couple with bromopyridine precursors using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane/H₂O under reflux .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How is this compound characterized structurally?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- XRD : Single-crystal X-ray diffraction for precise bond lengths/angles, as demonstrated in studies of analogous bromopyridines .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268.94) .
Q. What are common reactions involving the bromine substituent in this compound?
- Substitution Reactions : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines (e.g., NH₃/MeNH₂) in DMF at 80–100°C .
- Cross-Couplings : Use in Buchwald-Hartwig amination or Ullmann reactions to install nitrogen-containing groups .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Analysis :
- Steric Effects : The 3-chlorophenyl group creates steric hindrance, reducing coupling efficiency with bulky catalysts. Optimize using smaller ligands (e.g., XPhos instead of SPhos) .
- Electronic Effects : Electron-withdrawing Cl and Br substituents activate the pyridine ring for SNAr but may deactivate it toward electrophilic substitution. DFT calculations can predict charge distribution .
- Case Study : A 2023 study showed that Pd(OAc)₂/XPhos in toluene at 110°C achieved 85% yield in Suzuki couplings, whereas bulkier catalysts yielded <60% .
Q. How can computational methods aid in predicting the spectroscopic properties of this compound?
- Approach :
- DFT/TDDFT : Optimize geometry at B3LYP/6-311G(d,p) level to simulate UV-Vis spectra (e.g., λmax ≈ 270 nm) and compare with experimental data .
- NMR Prediction : Use GIAO method to calculate chemical shifts, resolving ambiguities in overlapping signals .
Q. How to resolve contradictions in reported reaction yields for bromopyridine derivatives?
- Troubleshooting :
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and NiCl₂(dme) under varying temperatures .
- Additives : Use phase-transfer catalysts (e.g., TBAB) or microwave irradiation to enhance reactivity .
- Example : A 2022 study found that adding Cs₂CO₃ improved yields by 20% in SNAr reactions with anilines .
Q. Key Recommendations for Researchers
- Synthetic Optimization : Prioritize Pd/XPhos systems for coupling reactions.
- Characterization : Combine XRD with DFT to resolve structural ambiguities.
- Data Reconciliation : Systematically test reaction variables (catalyst, solvent, temperature) when literature yields conflict.
Properties
IUPAC Name |
3-bromo-5-(3-chlorophenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-10-4-9(6-14-7-10)8-2-1-3-11(13)5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFLJKWCTTZYOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671934 | |
Record name | 3-Bromo-5-(3-chlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675590-26-8 | |
Record name | 3-Bromo-5-(3-chlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.